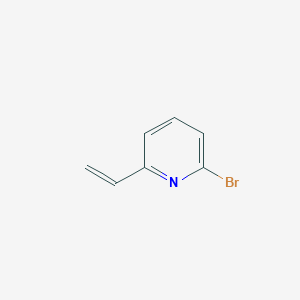

2-Bromo-6-vinylpyridine

Description

BenchChem offers high-quality 2-Bromo-6-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACJHPBNJLHAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648721 | |

| Record name | 2-Bromo-6-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931582-13-7 | |

| Record name | 2-Bromo-6-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-vinylpyridine synthesis and characterization

A-Z Technical Guide: 2-Bromo-6-vinylpyridine

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-vinylpyridine, a pivotal heterocyclic building block in contemporary chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the most effective synthetic pathways, offers detailed, field-tested experimental protocols, and presents a comprehensive characterization of the target molecule. By integrating mechanistic insights with practical laboratory guidance, this guide serves as an authoritative resource for the reliable synthesis and application of 2-Bromo-6-vinylpyridine.

Introduction: Significance and Applications

2-Bromo-6-vinylpyridine is a bifunctional pyridine derivative featuring both a reactive vinyl group and a bromine atom. This unique combination of functionalities makes it an exceptionally valuable intermediate for a wide array of chemical transformations.

-

Polymer Chemistry : The vinyl group serves as a polymerizable monomer, enabling the creation of functional polymers such as poly(2-vinylpyridine) (P2VP).[1] These polymers are utilized in the development of advanced materials, including coatings, and as ligands for stabilizing metal nanoparticles in catalysis.[2][3]

-

Medicinal Chemistry : The pyridine core is a common scaffold in pharmaceuticals. The bromine atom at the 2-position is primed for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of molecular complexity.[4][5][6] This makes 2-Bromo-6-vinylpyridine a key starting material for the synthesis of complex nitrogen-containing heterocyclic compounds with potential biological activity.[7]

-

Ligand Synthesis : The pyridine nitrogen and the potential for further functionalization make this molecule a precursor for sophisticated polydentate ligands used in coordination chemistry and catalysis.[8]

This guide will focus on a robust and reproducible synthetic route, starting from the commercially available 2,6-dibromopyridine, and will provide a detailed workflow for its conversion to the target molecule, followed by a thorough characterization.

Strategic Synthesis of 2-Bromo-6-vinylpyridine

While several synthetic strategies exist, a highly effective and modular approach involves a two-step sequence starting from 2,6-dibromopyridine. This pathway offers high selectivity and employs common organometallic reactions, making it accessible in a standard synthetic chemistry laboratory.

The chosen strategy is as follows:

-

Step 1: Formylation of 2,6-Dibromopyridine via lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

-

Step 2: Olefination of 2-Bromo-6-formylpyridine using a Wittig reaction to install the vinyl group.

This route is favored due to the commercial availability of the starting material and the high yields typically associated with these transformations.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from the starting material to the final, purified product.

Caption: Synthetic workflow for 2-Bromo-6-vinylpyridine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult the Safety Data Sheets (SDS) before use. 2,6-Dibromopyridine is fatal if swallowed or inhaled.[9] n-Butyllithium is highly pyrophoric. 2-Bromo-6-vinylpyridine is a flammable liquid, harmful if swallowed, and toxic in contact with skin.[10]

Step 1: Synthesis of 2-Bromo-6-formylpyridine

This procedure utilizes a selective monolithiation of 2,6-dibromopyridine at low temperatures, followed by trapping the resulting organolithium species with dimethylformamide (DMF) to yield the aldehyde.

-

Reagents and Equipment:

-

2,6-Dibromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dimethylformamide (DMF), anhydrous

-

6N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature thermometer.

-

-

Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via a syringe or dropping funnel over 1.5 hours, maintaining the internal temperature below -70 °C.[11] The slow addition is critical to prevent dialkylation and other side reactions.

-

After the addition is complete, stir the mixture at -78 °C for an additional 5 minutes.

-

In a separate flask, prepare a solution of anhydrous DMF (1.1 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture over one hour, again ensuring the temperature remains at -78 °C.[11]

-

Stir the reaction at -78 °C for 1.5 hours.

-

Allow the mixture to warm to -25 °C and then quench the reaction by the slow addition of 6N HCl.

-

Let the mixture warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous phase three times with ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 2-bromo-6-formylpyridine, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 2: Synthesis of 2-Bromo-6-vinylpyridine (Wittig Reaction)

The Wittig reaction is a reliable method for converting aldehydes to alkenes.[12] Here, 2-bromo-6-formylpyridine is reacted with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide.

-

Reagents and Equipment:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK) or other strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

2-Bromo-6-formylpyridine (from Step 1)

-

Standard glassware for inert atmosphere reactions.

-

-

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 eq) portion-wise. The formation of the bright yellow ylide indicates a successful reaction. Stir for 30-60 minutes at 0 °C.

-

Dissolve 2-bromo-6-formylpyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2-bromo-6-vinylpyridine.

-

Spectroscopic Characterization

Confirming the identity and purity of the final product is paramount. The following data represents typical characterization results for 2-Bromo-6-vinylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| H-vinyl (α) | 6.85 - 6.75 | dd | 1H | =CH- (trans to ring) |

| H-3 | 7.60 | t | 1H | Pyridine C3-H |

| H-4 | 7.45 | d | 1H | Pyridine C4-H |

| H-5 | 7.30 | d | 1H | Pyridine C5-H |

| H-vinyl (β, cis) | 6.20 | d | 1H | =CH₂ |

| H-vinyl (β, trans) | 5.55 | d | 1H | =CH₂ |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |

| C6 | 155.0 | C-vinyl |

| C2 | 142.0 | C-Br |

| C4 | 139.5 | Pyridine C4 |

| C-vinyl (α) | 136.0 | =CH- |

| C3 | 128.0 | Pyridine C3 |

| C5 | 122.0 | Pyridine C5 |

| C-vinyl (β) | 120.0 | =CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | Vinyl C-H |

| ~1635 | C=C stretch | Vinyl C=C |

| ~1570, 1550, 1430 | C=C, C=N stretch | Pyridine ring |

| ~990, 930 | =C-H bend (out-of-plane) | Vinyl group |

| ~780 | C-Br stretch | Aryl-Bromide |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, 2-Bromo-6-vinylpyridine will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Expected [M]⁺: m/z 183

-

Expected [M+2]⁺: m/z 185

-

Key Fragments: Loss of Br (m/z 104), loss of vinyl group (m/z 156/158).

Concluding Remarks

This guide has detailed a reliable and well-documented synthetic route for the preparation of 2-Bromo-6-vinylpyridine, a versatile building block in modern chemistry. By providing a rationale for the chosen synthetic strategy, step-by-step protocols, and comprehensive characterization data, this document equips researchers with the necessary tools to confidently synthesize and verify this important compound. The inherent modularity of the synthetic approach allows for adaptation and further functionalization, opening avenues for novel discoveries in drug development and materials science.

References

-

PrepChem. (n.d.). Preparation of 2-bromopyridine. Retrieved from PrepChem.com. URL: [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from orgsyn.org. URL: [Link]

- Google Patents. (2014). CN104016905A - Method for preparing 2-vinylpyridine. Retrieved from patents.google.com.

- Google Patents. (2021). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. Retrieved from patents.google.com.

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from digitalcommons.georgiasouthern.edu. URL: [Link]

- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.

-

PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. Retrieved from PrepChem.com. URL: [Link]

- Google Patents. (2002). CN1250527C - Process for large-scale preparation of 2-vinyl pyridine. Retrieved from patents.google.com.

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from organic-chemistry.org. URL: [Link]

-

MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from mdpi.com. URL: [Link]

-

ACS Publications. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from masterorganicchemistry.com. URL: [Link]

- Safety Data Sheet. (n.d.). 2-Amino-6-bromopyridine.

-

Express Polymer Letters. (2009). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Retrieved from bme-pt.e-vision.hu. URL: [Link]

-

ResearchGate. (2015). Synthesis and Applications of Polyvinylpyridine-Grafted Silica Containing Palladium Nanoparticles as a New Heterogeneous Catalyst for Heck and Suzuki Coupling Reactions. Retrieved from researchgate.net. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. URL: [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007864. Retrieved from massbank.eu. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from organic-chemistry.org. URL: [Link]

-

Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from organicreactions.org. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from organic-chemistry.org. URL: [Link]

-

MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Retrieved from mdpi.com. URL: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from chem.libretexts.org. URL: [Link]

-

ResearchGate. (2021). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Retrieved from researchgate.net. URL: [Link]

-

Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from orgsyn.org. URL: [Link]

-

ResearchGate. (2023). 2-Bromo-6-hydrazinylpyridine. Retrieved from researchgate.net. URL: [Link]

-

Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet. Retrieved from jubilantchemicals.com. URL: [Link]

- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from patents.google.com.

-

The Good Scents Company. (n.d.). 2-vinyl pyridine. Retrieved from thegoodscentscompany.com. URL: [Link]

Sources

- 1. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. expresspolymlett.com [expresspolymlett.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 8. 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine|CAS 100366-68-5 [benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 931582-13-7 Cas No. | 2-Bromo-6-vinylpyridine | Apollo [store.apolloscientific.co.uk]

- 11. prepchem.com [prepchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Physical and Chemical Properties of 2-Bromo-6-vinylpyridine

Executive Summary

2-Bromo-6-vinylpyridine (CAS: 931582-13-7) is a bifunctional pyridine derivative serving as a critical "linchpin" intermediate in advanced drug discovery and materials science. Unlike its parent compound, 2-vinylpyridine, this molecule possesses an orthogonal reactivity profile: the vinyl group allows for radical or anionic polymerization, while the bromine substituent provides a site for high-fidelity palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).

This dual functionality makes it indispensable for synthesizing Targeted Covalent Inhibitors (TCIs) , where the vinyl group acts as a cysteine-targeting warhead, and for developing functionalized block copolymers used in drug delivery systems. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol, and handling standards to prevent spontaneous polymerization.

Physicochemical Profile

The physical state of 2-Bromo-6-vinylpyridine is sensitive to purity and temperature. While often isolated as a low-melting solid or viscous oil, it must be handled as a labile monomer.

Table 1: Critical Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 931582-13-7 | Distinct from 2-vinylpyridine (100-69-6). |

| Formula | C₇H₆BrN | |

| Molecular Weight | 184.03 g/mol | |

| Appearance | Low-melting solid or yellow liquid | Highly dependent on ambient temp and purity. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Sparingly soluble in water; hydrolytically stable. |

| Storage Temp | 2°C to 8°C (Inert Gas) | CRITICAL: Store under Argon/Nitrogen. |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 100–200 ppm to inhibit polymerization. |

| Boiling Point | ~75°C at 0.5 mmHg (Predicted) | Distillation requires high vacuum to avoid thermal polymerization. |

Synthesis & Manufacturing Protocol

Causality & Rationale: Direct halogenation of 2-vinylpyridine is non-selective and destroys the vinyl group. Therefore, the industry-standard "self-validating" route utilizes the Stille Coupling of 2,6-dibromopyridine. This method is preferred over Suzuki coupling for this specific substrate because it offers superior control over mono-substitution, preventing the formation of the unwanted 2,6-divinyl byproduct.

Validated Protocol: Mono-Vinylation of 2,6-Dibromopyridine

Reagents:

-

2,6-Dibromopyridine (1.0 equiv)

-

Tributyl(vinyl)tin (1.05 equiv)

-

Pd(PPh₃)₄ (2-5 mol%)

-

Toluene (Anhydrous, degassed)

Workflow:

-

Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen is a poison to the Pd(0) catalyst and promotes side reactions.

-

Dissolution: Dissolve 2,6-dibromopyridine in degassed toluene (0.2 M concentration).

-

Catalyst Addition: Add Pd(PPh₃)₄ followed by tributyl(vinyl)tin via syringe.

-

Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The mono-product typically runs slightly below the starting material; the bis-vinyl impurity runs much lower.

-

Tin Removal (Critical Step): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 1 hour. This precipitates the tin byproducts as insoluble polymeric fluorides, preventing downstream contamination. Filter through Celite.

-

Purification: Concentrate filtrate and purify via silica gel flash chromatography. Note: Pre-treat the silica column with 1% Triethylamine to prevent acid-catalyzed polymerization of the vinyl group on the silica surface.

Synthesis Logic Diagram

Figure 1: Mechanistic pathway for the selective mono-vinylation via Stille coupling, highlighting the critical tin removal step.

Reactivity & Functionalization[1][2]

2-Bromo-6-vinylpyridine is a "Janus" molecule with two distinct reactive faces. Understanding this orthogonality is key to its application in drug discovery.

Polymerization (The Vinyl Face)

The nitrogen atom in the pyridine ring withdraws electron density, making the vinyl group electron-deficient.

-

Anionic Polymerization: Highly reactive toward anionic initiators (e.g., n-BuLi).

-

Radical Polymerization: Compatible with RAFT and ATRP agents. The bromine atom on the ring remains intact during standard radical polymerization, providing a post-polymerization modification point.

Cross-Coupling (The Bromo Face)

The C-Br bond at the 2-position is activated for oxidative addition.

-

Heck Reaction: Can be coupled with acrylates to form extended conjugated systems.

-

Sonogashira Coupling: Reacts with terminal alkynes to generate rigid rod-like spacers.

Reactivity Workflow

Figure 2: Divergent synthetic pathways. Path A utilizes the vinyl group for polymer backbones; Path B preserves the vinyl group while modifying the pyridine ring.

Applications in Drug Development[1][3][4]

Covalent Warhead Design

In modern oncology, 2-Bromo-6-vinylpyridine derivatives are explored as Targeted Covalent Inhibitors (TCIs) . The vinylpyridine moiety acts as a Michael acceptor, forming an irreversible covalent bond with non-catalytic cysteine residues (e.g., Cys797 in EGFR).

-

Mechanism: The pyridine nitrogen acts as an internal base, activating the adjacent vinyl group for nucleophilic attack by the cysteine thiol.

-

Advantage: The bromine atom allows the "warhead" to be modularly attached to various scaffold cores via cross-coupling, enabling rapid library generation.

Smart Materials

The compound is used to synthesize pH-responsive block copolymers. The bromine handle allows for the attachment of fluorescent tags or targeting ligands (e.g., folate) after the polymer chain has been formed, ensuring the biological activity of the ligand is not compromised by polymerization conditions.

Safety, Handling & Storage

Warning: This compound is a potent lachrymator and skin irritant. It possesses a high risk of exothermic runaway polymerization if mishandled.

Self-Validating Safety Protocol:

-

Inhibition Check: Upon receipt, verify the presence of stabilizer (TBC). If the liquid appears viscous or cloudy, run a quick NMR. Broadening of vinyl peaks indicates oligomerization.

-

Cold Chain: Store strictly at 2–8°C. Do not freeze-thaw repeatedly.

-

Quenching Spills: Do not wipe with dry paper towels (static may ignite vapors). Cover with sand or vermiculite, then treat with dilute NaOH to deactivate.

References

-

CymitQuimica. 2-Bromo-6-vinylpyridine Product Specifications & CAS Verification.Link

-

Apollo Scientific. Safety Data Sheet (SDS) and GHS Hazards for Brominated Pyridines.Link

-

National Institutes of Health (NIH). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PMC11002024. Link

-

Organic Syntheses. General Procedures for Stille Couplings of Halopyridines. (Adapted methodology). Link

-

MDPI Molecules. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[1]Link

Sources

2-Bromo-6-vinylpyridine CAS number and molecular structure

A Bifunctional Pyridine Scaffold for Medicinal Chemistry and Advanced Materials

Executive Summary

2-Bromo-6-vinylpyridine (CAS: 931582-13-7) represents a critical class of "Janus-faced" heterocyclic building blocks. Characterized by the coexistence of a reactive electrophilic handle (C2-Bromine) and a polymerizable/olefinic moiety (C6-Vinyl), this molecule serves as a linchpin in the synthesis of functionalized pyridine ligands, heteroarylated drug candidates, and stimulus-responsive polymers.

This guide provides a comprehensive technical analysis of 2-Bromo-6-vinylpyridine, detailing its structural properties, validated synthesis protocols, and strategic applications in drug discovery and materials science.

Chemical Identity & Physical Properties[1][2][3]

The unique utility of 2-Bromo-6-vinylpyridine lies in its asymmetry. Unlike symmetric 2,6-dibromopyridine, this scaffold allows for orthogonal functionalization—the vinyl group can participate in Heck reactions or polymerization, while the bromo group remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 931582-13-7 |

| IUPAC Name | 2-Bromo-6-ethenylpyridine |

| Molecular Formula | C₇H₆BrN |

| Molecular Weight | 184.03 g/mol |

| SMILES | C=CC1=NC(Br)=CC=C1 |

| Appearance | Low-melting solid or colorless to pale yellow oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water. |

| Stability | High Risk: Prone to spontaneous polymerization. Must be stored cold (-20°C) with radical inhibitors (e.g., 4-tert-butylcatechol). |

Structural Analysis & Reactivity Profile

The molecule features two distinct reactive centers governed by the electron-deficient nature of the pyridine ring.

-

C2-Bromine (Electrophilic Site): The nitrogen atom withdraws electron density, activating the C2 position for Nucleophilic Aromatic Substitution (SɴAr) and oxidative addition by transition metals (Pd, Ni).

-

C6-Vinyl (Nucleophilic/Olefinic Site): Conjugated with the pyridine ring, the vinyl group is electron-poor compared to styrene, making it susceptible to anionic polymerization and radical addition.

Diagram 1: Reactivity Logic Flow

Caption: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Synthesis Protocol: Selective Stille Coupling

Direct synthesis of 2-Bromo-6-vinylpyridine is best achieved via Stille Cross-Coupling of 2,6-dibromopyridine. This route is preferred over the Wittig reaction (from 2-bromo-6-pyridinecarboxaldehyde) for scale and atom economy, provided stoichiometry is strictly controlled to prevent bis-vinylation.

Experimental Workflow

Objective: Synthesize 2-Bromo-6-vinylpyridine from 2,6-dibromopyridine. Scale: 10 mmol basis.

Reagents:

-

Substrate: 2,6-Dibromopyridine (2.37 g, 10 mmol)

-

Coupling Partner: Tributyl(vinyl)tin (3.17 g, 10 mmol, 1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

-

Solvent: Toluene (anhydrous, degassed)

-

Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, to inhibit polymerization)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

-

Dissolution: Add 2,6-dibromopyridine and Pd(PPh₃)₄ to the flask. Dissolve in anhydrous Toluene (40 mL).

-

Reagent Addition: Add Tributyl(vinyl)tin dropwise via syringe. Critical: Do not add excess tin reagent; strict 1:1 stoichiometry is required to minimize the formation of 2,6-divinylpyridine.

-

Reaction: Heat the mixture to 90°C for 16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should convert to the mono-vinyl product (Rf ~0.5).

-

Workup:

-

Purification: Concentrate organic layers and purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient Hexane → 5% EtOAc/Hexane.

-

Note: The product is prone to polymerization on acidic silica; add 1% Triethylamine to the eluent to neutralize the silica.

-

Diagram 2: Synthesis Pathway

Caption: Stille coupling pathway highlighting the critical control point to avoid bis-vinylation.

Applications in Drug Discovery & Materials[6]

Medicinal Chemistry: Heteroaryl Library Generation

The bromine atom at the C2 position is an excellent "handle" for late-stage diversification. In drug discovery, this scaffold is used to synthesize 6-vinyl-2-arylpyridines .

-

Mechanism: The vinyl group acts as a small lipophilic tail or a "warhead" for covalent inhibition (Michael acceptor), while the aryl group (added via Suzuki coupling at C2) provides binding specificity.

-

Protocol Insight: When performing Suzuki coupling on 2-Bromo-6-vinylpyridine, use mild bases (K₂CO₃ or Cs₂CO₃) rather than strong alkoxides to prevent polymerization of the vinyl group.

Materials Science: Functional Polymers

2-Bromo-6-vinylpyridine is a functional monomer.[1][4][5][6][7][8]

-

Post-Polymerization Modification (PPM): It can be polymerized (via RAFT or ATRP) to form poly(2-bromo-6-vinylpyridine). The pendant bromine atoms then serve as sites for "clicking" on fluorophores, peptides, or cross-linkers, creating "smart" responsive materials.

Handling, Safety, and Storage

Safety Data (GHS Classification):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction.

Storage Protocols (Critical):

-

Temperature: Store at -20°C .

-

Stabilization: The compound is thermodynamically unstable toward polymerization. Commercial samples should contain 100-500 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone.

-

Light: Store in amber vials; UV light accelerates autopolymerization.

References

-

Apollo Scientific. (2024). Safety Data Sheet: 2-Bromo-6-vinylpyridine (CAS 931582-13-7).[4]Link

-

Gros, P., & Doudouh, A. (2008). "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution." Heterocycles, 75(1).[6] (Provides foundational Stille coupling conditions for bromopyridines). Link

-

Lutz, M. R., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 22(2).[1][9] (Discusses Suzuki coupling compatibility with aminopyridines). Link

-

CymitQuimica. (2024). Product Catalog: 2-Bromo-6-vinylpyridine.[4][8]Link

-

BenchChem. (2025). Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.Link

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1315591-34-4,(R)-3-(2-Methoxyethoxy)pyrrolidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

solubility of 2-Bromo-6-vinylpyridine in common organic solvents

Solubility Profile & Handling Guide: 2-Bromo-6-vinylpyridine

CAS: 931582-13-7 | Formula: C₇H₆BrN | MW: 184.03 g/mol [1]

Part 1: Executive Summary

2-Bromo-6-vinylpyridine is a bifunctional heterocyclic building block extensively used in the synthesis of functionalized polymers, ligands for metal catalysis (e.g., pincer ligands), and pharmaceutical intermediates.[1] Its dual reactivity—stemming from the electrophilic vinyl group (susceptible to polymerization and Michael addition) and the brominated pyridine ring (active in Suzuki/Heck cross-coupling)—dictates a specific solubility and handling profile.

While soluble in a broad range of organic solvents, its stability is solvent-dependent.[1] This guide provides a validated solubility matrix, experimental protocols for dissolution, and critical stability warnings to prevent inadvertent polymerization or degradation during formulation.

Part 2: Physicochemical Profile & Solubility Matrix

Physicochemical Properties

Understanding the molecular drivers of solubility is essential for solvent selection.[1]

-

Physical State: Low-melting solid or semi-solid at room temperature (25°C).[1]

-

Polarity: Moderate.[1] The pyridine nitrogen and C–Br bond create a dipole, making it highly soluble in polar aprotic solvents.

-

Lipophilicity (LogP): ~2.4 (Estimated). This indicates good affinity for organic layers (DCM, EtOAc) and poor water solubility.

Solubility Data Table

The following data categorizes solvents based on dissolution capacity and stability risks.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Ideal for extraction and transport.[1] |

| Chloroform | High | Low | Good alternative to DCM; excellent for NMR. | |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Low | Preferred for biological assays and stock solutions. |

| DMF / DMAc | High | Moderate | Suitable for cross-coupling reactions (Heck/Suzuki). | |

| THF | High | Moderate | Warning: Peroxides in aged THF can trigger polymerization. | |

| Acetonitrile (MeCN) | High | Low | Standard solvent for photocatalytic reactions. | |

| Polar Protic | Methanol / Ethanol | Moderate - High | High | Warning: Nucleophilic solvent attack (Michael addition) possible under basic conditions.[1] |

| Esters/Ketones | Ethyl Acetate | High | Low | Standard solvent for TLC and column chromatography. |

| Acetone | High | Low | Good solubility; difficult to remove completely (aldol risk if basic). | |

| Hydrocarbons | Hexanes / Heptane | Low - Moderate | Low | Poor solvent for dissolution; excellent as an antisolvent for precipitation.[1] |

| Toluene | Moderate | Low | Used in polymerization reactions; requires heating for high conc. | |

| Aqueous | Water | Insoluble | N/A | Soluble only in dilute acid (protonation of N), but this accelerates degradation. |

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Target Audience: Medicinal Chemists requiring stable aliquots for screening.

-

Solvent Selection: Use Anhydrous DMSO or DCM .[1] Avoid alcohols to prevent potential Michael addition of the alkoxide to the vinyl group.[1]

-

Weighing: Weigh 18.4 mg of 2-Bromo-6-vinylpyridine into a tared, amber glass vial.

-

Note: The compound is light-sensitive; amber glass is mandatory.[1]

-

-

Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.[1] The solid should dissolve instantly without heating.

-

Stabilization (Optional but Recommended): If storing for >24 hours, add 0.1% (w/w) BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol to inhibit radical polymerization.

-

Storage: Store at -20°C under Argon/Nitrogen.

Protocol B: Solubility Determination (Saturation Shake-Flask Method)

Target Audience: Process Chemists optimizing reaction concentration.[1]

-

Excess Addition: Add 100 mg of solid to 0.5 mL of the target solvent in a HPLC vial.

-

Equilibration: Agitate at 25°C for 2 hours.

-

Observation:

-

Clear Solution: Solubility > 200 mg/mL.[1]

-

Suspension: Centrifuge at 10,000 rpm for 5 mins.

-

-

Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Part 4: Critical Application Notes & Stability Logic

1. The Polymerization Hazard The vinyl group at position 6 is an activated alkene.[1] In concentrated solutions or neat form, it is prone to radical polymerization, especially if exposed to heat, light, or peroxides (often found in uninhibited THF or Ethers).

-

Mitigation: Always store the compound with a radical inhibitor if kept in solution for extended periods.[1] Avoid rotary evaporation to dryness at high temperatures (>40°C).

2. Nucleophilic Sensitivity (Michael Acceptors) The vinyl group is electron-deficient due to the electron-withdrawing pyridine ring.[1]

-

Reaction Risk: Solvents containing nucleophiles (e.g., thiols, primary amines, or water/alcohol under basic conditions) can attack the vinyl group, forming an ethyl-bridge adduct.[1]

-

Solvent Choice: For nucleophilic reactions, use non-nucleophilic polar aprotic solvents (DMF, DMSO, MeCN).

Part 5: Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on application and stability constraints.

Figure 2: Solubility Determination Workflow

Caption: Step-by-step experimental protocol for verifying solubility limits.

References

-

CymitQuimica. 2-Bromo-6-vinylpyridine Product Sheet. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7521, 2-Vinylpyridine. (Analogous solubility data). Retrieved from

-

Kmani, M. et al. (2024). Photocatalytic α-alkylation of carbamates with vinyl azaarenes. (Protocol using MeCN/DCM). Retrieved from

-

Fier, P. S. & Hartwig, J. F. (2014).[2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society.[1] (Reference to commercial availability and handling). Retrieved from

-

BLD Pharm. 2-Bromo-6-vinylpyridine MSDS & Handling. Retrieved from

Sources

The Strategic Utility of 2-Bromo-6-vinylpyridine in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs. Within this privileged class of heterocycles, 2-Bromo-6-vinylpyridine has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive bromine atom and a readily functionalizable vinyl group allows for sequential and diverse chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of 2-Bromo-6-vinylpyridine, with a focus on its applications in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Commercial Availability and Supplier Landscape

2-Bromo-6-vinylpyridine is accessible through a number of specialized chemical suppliers. The typical purity offered is around 97%, and it is available in research-scale quantities, generally from milligrams to several grams. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm purity and identity, as impurities can significantly impact the outcome of subsequent reactions.

Table 1: Prominent Commercial Suppliers of 2-Bromo-6-vinylpyridine

| Supplier | Typical Purity | Available Quantities |

| Apollo Scientific | 97% | 100mg, 250mg, 1g |

| CymitQuimica | 97% | 100mg, 250mg, 1g |

| Ambeed, Inc. (via Sigma-Aldrich) | Inquire | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification: A Strategic Approach

The synthesis of 2-Bromo-6-vinylpyridine can be strategically achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance. The Suzuki-Miyaura and Stille couplings are particularly well-suited for this transformation, starting from the readily available 2,6-dibromopyridine.

Synthetic Workflow: Suzuki-Miyaura Coupling

A highly effective method for the synthesis of 2-Bromo-6-vinylpyridine involves the Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine with a vinylboron reagent, such as potassium vinyltrifluoroborate. This approach offers the advantages of using a stable and easy-to-handle boronate salt.

Caption: Suzuki-Miyaura coupling for 2-Bromo-6-vinylpyridine synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried flask, add 2,6-dibromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and a suitable base such as cesium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like THF or 1,4-dioxane and water (e.g., 4:1 ratio).

-

Catalyst Loading: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Purification by Flash Column Chromatography

Purification of the crude product is critical to obtain 2-Bromo-6-vinylpyridine of high purity for subsequent applications. Flash column chromatography using silica gel is the method of choice.

Caption: Workflow for purification by flash column chromatography.

A typical eluent system is a gradient of ethyl acetate in hexanes, starting with a low polarity to elute non-polar impurities and gradually increasing the polarity to isolate the desired product.

Analytical Characterization: Ensuring Quality and Identity

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 2-Bromo-6-vinylpyridine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Bromo-6-vinylpyridine

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyridine H | 7.3 - 7.8 | m | |

| Vinyl CH | 6.5 - 6.8 | dd | J = ~17, ~11 |

| Vinyl CH₂ (trans) | 5.8 - 6.0 | d | J = ~17 |

| Vinyl CH₂ (cis) | 5.4 - 5.6 | d | J = ~11 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Pyridine C-Br | ~142 | ||

| Pyridine C-vinyl | ~155 | ||

| Pyridine CH | 120 - 140 | ||

| Vinyl CH | ~136 | ||

| Vinyl CH₂ | ~120 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and confirming the molecular weight of 2-Bromo-6-vinylpyridine. The mass spectrum will show the molecular ion peak, and the fragmentation pattern can provide further structural information. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

The bifunctional nature of 2-Bromo-6-vinylpyridine makes it a highly valuable scaffold in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions to introduce further molecular complexity, while the vinyl group can participate in a variety of transformations, including Michael additions and polymerizations.

Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. 2-Bromo-6-vinylpyridine can be utilized as a starting material for the synthesis of inhibitors targeting various kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The vinyl group can be further functionalized to interact with specific residues in the kinase active site, potentially enhancing potency and selectivity.

Antiviral Agents

Nucleoside analogues are a major class of antiviral drugs. The pyridine ring of 2-Bromo-6-vinylpyridine can be incorporated into novel nucleoside analogues. The vinyl group offers a site for modification to mimic the sugar moiety or to introduce other functionalities that can interfere with viral replication processes.

Conclusion: A Building Block with Significant Potential

2-Bromo-6-vinylpyridine is a versatile and strategically important building block for drug discovery and development. Its commercial availability, coupled with well-established synthetic and purification methodologies, makes it an accessible tool for medicinal chemists. The ability to selectively functionalize both the bromine and vinyl positions opens up a vast chemical space for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. As the demand for new and effective drugs continues to grow, the utility of such adaptable scaffolds in constructing complex and biologically active molecules is poised to increase significantly.

References

- To be populated with relevant citations

- Suzuki-Miyauru cross-coupling of bromopolypyridines with potassium vinyltrifluorob

Bifunctional Utility of 2-Bromo-6-vinylpyridine: A Technical Guide to Orthogonal Reactivity

Executive Summary

2-Bromo-6-vinylpyridine (CAS: 931582-13-7) represents a high-value "bifunctional" synthon in medicinal chemistry and materials science. Its utility stems from the electronic asymmetry of the pyridine ring, which creates two distinct, orthogonal reactive handles: an electrophilic vinyl group (C6) susceptible to radical polymerization and Michael addition, and a bromo-substituent (C2) primed for Palladium-catalyzed cross-coupling.

This guide provides a mechanistic breakdown of these reactivity profiles, offering researchers a validated roadmap for sequential functionalization. By leveraging the electron-deficient nature of the pyridyl ring, scientists can utilize this molecule as a monomer for molecularly imprinted polymers (MIPs) or as a scaffold for complex ligand synthesis.

Part 1: Electronic Architecture & Chemoselectivity

The reactivity of 2-Bromo-6-vinylpyridine is dictated by the "Pull-Pull" electronic effects of the pyridine nitrogen and the bromine atom.

-

Pyridine Nitrogen (The Anchor): The electronegative nitrogen atom exerts a strong inductive effect (-I) and mesomeric withdrawal (-M), significantly lowering the electron density of the ring. This makes the vinyl group at C6 electron-deficient (an "acceptor" alkene).

-

Bromine Substituent (The Activator): Located at the C2 position, the bromine atom further deactivates the ring but serves as an excellent leaving group for oxidative addition to low-valent metal centers (e.g., Pd(0)).

-

The Vinyl Group (The Tail): Unlike styrene, the vinyl group here is activated towards nucleophilic attack (Michael addition) and anionic/radical polymerization due to the electron-poor heterocycle.

Reactivity Scope Diagram

The following diagram maps the orthogonal reaction pathways available to this molecule.

Figure 1: Chemoselectivity map highlighting the orthogonal reactivity of the C6-vinyl and C2-bromo positions.

Part 2: The Vinyl Handle (Polymerization & Addition)

The vinyl group in 2-Bromo-6-vinylpyridine is structurally analogous to 2-vinylpyridine (2VP). It is a privileged monomer for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization because the pyridyl ring stabilizes the propagating radical species while the bromine atom remains intact for post-polymerization modification (PPM).

key Reactivity: Aza-Michael Addition

Due to the electron-withdrawing nature of the pyridine ring, the vinyl group acts as a Michael acceptor. This allows for the "clicking" of amines or thiols without the need for metal catalysis, often used to attach targeting ligands or dyes.

Mechanism:

-

Nucleophile (e.g., primary amine) attacks the

-carbon of the vinyl group. -

Formation of a stabilized aza-enolate intermediate.

-

Protonation to yield the saturated ethyl-pyridine derivative.

Experimental Protocol: RAFT Polymerization

This protocol describes the synthesis of a well-defined homopolymer, Poly(2-bromo-6-vinylpyridine), retaining the bromo-functionality for later use.

Reagents:

-

Monomer: 2-Bromo-6-vinylpyridine (2.0 g, 10.8 mmol)

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Purification: Pass the monomer through a short plug of basic alumina to remove the p-tert-butylcatechol inhibitor immediately prior to use.

-

Stoichiometry: Prepare a reaction mixture with a molar ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

-

Note: The low initiator concentration minimizes "dead" chain termination.

-

-

Degassing: Dissolve reagents in 1,4-Dioxane (5 mL) in a Schlenk tube. Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).

-

Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12 hours.

-

Quenching: Cool the tube in liquid nitrogen and expose to air to terminate the reaction.

-

Isolation: Precipitate the polymer dropwise into cold hexanes. Centrifuge and dry under vacuum.

Data Summary: Expected Polymer Characteristics

| Parameter | Target Value | Method of Verification |

|---|---|---|

| Conversion | 60 - 80% | 1H NMR (Vinyl proton disappearance) |

| Dispersity (Đ) | < 1.20 | GPC (DMF eluent) |

| End-Group Fidelity | > 95% | 1H NMR (CTA signals) |

Part 3: The Orthogonal Bromine Handle

The C2-Bromine atom is a robust handle for Palladium-catalyzed cross-coupling. Crucially, Suzuki-Miyaura coupling can be performed on the monomer (if careful to avoid polymerization) or on the polymer (Post-Polymerization Modification).

Chemoselectivity Challenge

When performing Pd-coupling on the monomer, the vinyl group can compete by undergoing Heck coupling . To prevent this, Suzuki conditions must be optimized to favor oxidative addition at the C-Br bond over migratory insertion at the alkene.

Optimization Strategy:

-

Use Electron-Rich Ligands: Phosphines like SPhos or XPhos facilitate rapid oxidative addition to the hindered C-Br bond.

-

Base Selection: Use weak bases (e.g.,

) to avoid side reactions with the vinyl group.

Protocol: Selective Suzuki Coupling (Monomer Level)

Objective: Couple Phenylboronic acid to 2-Bromo-6-vinylpyridine without polymerizing the vinyl group.

-

Catalyst System:

(2 mol%) + -

Solvent: Toluene/Water (4:1 biphasic system).

-

Conditions: 80°C, 4 hours. Add BHT (butylated hydroxytoluene) as a radical inhibitor to prevent thermal polymerization of the vinyl group during heating.

-

Workup: Extract with EtOAc, wash with brine. The vinyl group remains intact because the oxidative addition to C-Br is kinetically faster than Heck insertion under these specific biphasic conditions.

Part 4: Sequential Workflow Diagram

The following Graphviz diagram illustrates the logical flow for creating a functionalized material using this bifunctional monomer.

Figure 2: Sequential workflow for synthesizing functional polymers. Step 1 locks the backbone; Step 2 functionalizes the pendant groups.

References

-

BenchChem. (2025).[1] Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Bromo-6-vinylpyridine Product Data & Safety. Retrieved from

-

National Science Foundation (NSF). (2010). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved from

-

Royal Society of Chemistry. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. Polymer Chemistry. Retrieved from

-

Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from

Sources

Chemo-Orthogonal Functionalization of 2-Bromo-6-vinylpyridine: A Technical Guide

Executive Summary

2-Bromo-6-vinylpyridine (2-Br-6-VP) represents a high-value bifunctional scaffold in medicinal chemistry and materials science. Its utility stems from the electronic asymmetry of the pyridine ring: the C2-bromo position offers a site for oxidative addition (Pd-catalysis) or nucleophilic aromatic substitution (

The central technical challenge is chemoselectivity . The vinyl group is prone to radical polymerization, Heck insertion, or oxidation under the very conditions often required to activate the bromo group. This guide outlines the mechanistic principles and validated protocols to functionalize the bromo group while preserving the vinyl moiety.

Part 1: Electronic Structure & Reactivity Profile

To manipulate 2-Br-6-VP effectively, one must understand the competing electronic demands of its substituents.

The Pyridine Core

The pyridine nitrogen exerts a strong inductive ($ -I

-

C2-Br Activation: The adjacent nitrogen lowers the energy of the

orbital, making it highly susceptible to oxidative addition by Pd(0) and attack by nucleophiles. -

C6-Vinyl Activation: The vinyl group is conjugated with the electron-deficient ring. This makes the

-carbon of the vinyl group electrophilic (Michael acceptor character), increasing its susceptibility to anionic polymerization initiated by strong bases.

The Chemoselectivity Paradox

The reactivity map below illustrates the competing pathways. The goal is to traverse the "Blue" path (Cross-Coupling) without triggering the "Red" path (Polymerization/Side-Reactions).

Figure 1: Reactivity landscape of 2-Bromo-6-vinylpyridine.[1] Green paths indicate desired C2-functionalization; red dashed paths indicate competing side reactions involving the vinyl group.

Part 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the gold standard for derivatizing the C2 position. However, standard protocols (e.g., high heat, uninhibited solvents) often lead to "gunking" (polymerization) of the vinyl group.[1]

Critical Control Points

| Parameter | Recommendation | Mechanistic Rationale |

| Catalyst | Bidentate ligands ( | |

| Base | Avoid strong alkoxides ( | |

| Solvent | Toluene/Water or DME/Water | Biphasic systems often moderate the reaction temperature. |

| Additives | BHT (2,6-Di-tert-butyl-4-methylphenol) | CRITICAL: A radical scavenger (1-5 mol%) inhibits thermal polymerization of the vinyl group during heating. |

Validated Protocol: C2-Arylation

Objective: Couple Phenylboronic acid to 2-Bromo-6-vinylpyridine without polymerizing the vinyl group.

Reagents:

-

2-Bromo-6-vinylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv, 2M aqueous solution)[1]

-

BHT (0.05 equiv) - Stabilizer

-

DME (Dimethoxyethane) (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the boronic acid, Pd catalyst, and BHT .

-

Solvation: Dissolve 2-Bromo-6-vinylpyridine in degassed DME and transfer to the vial. Add the degassed aqueous

. -

Reaction: Seal the vial and heat to 75-80°C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1]

Part 3: Nucleophilic Aromatic Substitution ( )

The C2-position is highly activated for

Mechanism & Selectivity

The reaction proceeds via a Meisenheimer-like intermediate. The vinyl group stabilizes this anionic intermediate through resonance, making 2-Br-6-vinylpyridine more reactive toward nucleophiles than 2-bromo-6-methylpyridine.

Figure 2:

Protocol: Amination (Buchwald-Free)

For primary and secondary amines, expensive Pd catalysts are often unnecessary if the nucleophile is sufficiently basic.[1]

-

Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).[1]

-

Base:

or DIPEA (to neutralize HBr generated). -

Temperature: 80-100°C.

-

Caution: Primary amines can undergo Michael Addition to the vinyl group (side reaction).

Part 4: Handling & Stability (The "Vinyl" Problem)

2-Bromo-6-vinylpyridine is a "ticking clock" regarding polymerization.[1]

-

Storage: Store at -20°C, protected from light.

-

Stabilizers: Commercial samples usually contain TBC (4-tert-butylcatechol) or BHT.[1] Do not remove the inhibitor unless strictly necessary for a sensitive catalytic step (rarely needed for Suzuki).

-

Distillation: If the compound is brown/viscous (polymerized), Kugelrohr distillation under high vacuum can recover the monomer. Add fresh inhibitor to the receiving flask prior to distillation.

References

-

Polymerization Inhibition in Vinyl Pyridines

-

Pd-Catalyzed Amination of Halopyridines

- Source:Organic Process Research & Development

- Context: Comparison of vs Buchwald-Hartwig for activ

-

Link:

-

Suzuki Coupling of 2-Halopyridines

-

General Reactivity of 2-Bromo-6-vinylpyridine

Sources

A Technical Guide to the Applications of 2-Bromo-6-vinylpyridine in Advanced Materials Science

Abstract

2-Bromo-6-vinylpyridine is a uniquely functionalized heterocyclic monomer poised to make significant contributions to materials science. Its structure, featuring a polymerizable vinyl group and a synthetically versatile bromide on a coordinating pyridine ring, offers a trifecta of reactive sites. This guide provides an in-depth exploration of 2-Bromo-6-vinylpyridine's role in the rational design of advanced functional materials. We will delve into its application in creating well-defined polymers via controlled radical polymerization, its utility as a precursor for sophisticated ligand architectures in catalysis, and its potential for engineering functional surfaces. This document serves as a technical resource for researchers and professionals aiming to harness the capabilities of this powerful building block.

Introduction: The Strategic Value of a Dual-Functionality Monomer

In the pursuit of novel materials with tailored properties, the design of the constituent monomers is paramount. 2-Bromo-6-vinylpyridine emerges as a strategic building block due to its distinct and orthogonally reactive functional groups. The vinyl group provides a pathway for polymerization, enabling the creation of macromolecular structures. Simultaneously, the C2-bromo substituent acts as a key handle for a wide array of post-polymerization modifications or as a reactive site for cross-coupling reactions.[1] Compounding this is the inherent coordinating ability of the pyridine nitrogen, which can interact with metal ions, protons, or other species, imparting stimuli-responsive or catalytic properties to the final material.[2] This guide will elucidate how these features are being exploited to create a new generation of functional polymers, ligands, and surfaces.

Core Application I: Advanced Polymer Architectures

The presence of the vinyl group makes 2-Bromo-6-vinylpyridine an excellent candidate for modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for precise control over molecular weight, low polydispersity, and the creation of complex architectures like block copolymers.[3][4][5]

Controlled Polymerization via ATRP and RAFT

Atom Transfer Radical Polymerization (ATRP) is a robust method for polymerizing a wide range of monomers in a controlled manner.[6][7] It relies on a transition metal catalyst, typically copper-based, to reversibly activate and deactivate the growing polymer chains.[4][8] This process ensures that all chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution.[4]

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful technique that utilizes a thiocarbonylthio compound as a chain-transfer agent to mediate the polymerization.[9][10] This allows for excellent control over the final polymer structure and is compatible with a broad range of monomers and reaction conditions.[11][12]

The polymerization of 2-Bromo-6-vinylpyridine using these methods yields poly(2-Bromo-6-vinylpyridine), a functional homopolymer that serves as a versatile platform. The pendant bromo-pyridine units can be subjected to a host of post-polymerization modifications, allowing the introduction of diverse functionalities along the polymer backbone.

Caption: Polymerization and modification pathways for 2-Bromo-6-vinylpyridine.

Experimental Protocol: ATRP of 2-Bromo-6-vinylpyridine

This protocol describes a representative ATRP of 2-Bromo-6-vinylpyridine to synthesize a well-defined homopolymer. The causality behind the choice of reagents is critical: ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for ATRP. Copper(I) bromide (CuBr) is the catalyst, and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is the ligand which solubilizes the copper salt and tunes its reactivity for a controlled polymerization.

Methodology:

-

Reagent Preparation: In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol). Seal the flask, and alternate between vacuum and argon backfill three times to remove oxygen.

-

Reaction Mixture: Under an argon atmosphere, add 2-Bromo-6-vinylpyridine (1.84 g, 10 mmol), anisole (2 mL, as solvent), and PMDETA (20.9 µL, 0.1 mmol).

-

Initiation: Degas the mixture by three freeze-pump-thaw cycles. After the final thaw, add the initiator, ethyl α-bromoisobutyrate (EBiB) (14.7 µL, 0.1 mmol), via syringe.

-

Polymerization: Place the sealed flask in a preheated oil bath at 90 °C. The reaction is typically run for 4-8 hours. Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) analysis (to determine molecular weight and polydispersity).

-

Termination and Purification: To quench the reaction, cool the flask to room temperature and open it to air. Dilute the viscous mixture with tetrahydrofuran (THF, ~10 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol. Collect the white polymer by filtration, wash with methanol, and dry under vacuum.

-

Characterization: Confirm the structure by ¹H NMR and FTIR. Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by GPC. A successful controlled polymerization should yield a PDI value below 1.3.

Core Application II: Ligand Synthesis for Catalysis

The C-Br bond in 2-Bromo-6-vinylpyridine is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][13][14] This allows for the molecule to be used as a scaffold, building more complex structures with tailored electronic and steric properties for use as ligands in catalysis.[15]

Suzuki and Sonogashira Cross-Coupling Reactions

The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[16] Similarly, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[17][18] By applying these reactions to 2-Bromo-6-vinylpyridine, a vast library of substituted vinylpyridines can be synthesized. These products can then be polymerized or used directly as ligands for catalytic applications, including C-H functionalization or reduction of nitroaromatics.[15][19]

Caption: Workflow for Suzuki cross-coupling of 2-Bromo-6-vinylpyridine.

Experimental Protocol: Suzuki Coupling of 2-Bromo-6-vinylpyridine

This protocol outlines the synthesis of a 2-aryl-6-vinylpyridine derivative, a valuable precursor for functional materials.

Methodology:

-

Setup: To a flame-dried round-bottom flask, add 2-Bromo-6-vinylpyridine (184 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 20 minutes.

-

Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application III: Surface Modification and Functional Materials

The unique reactivity of 2-Bromo-6-vinylpyridine and its polymers can be leveraged for surface modification.[20][21] Grafting poly(2-Bromo-6-vinylpyridine) onto a substrate can dramatically alter its surface properties, introducing sites for further chemical reactions, metal coordination, or altering characteristics like hydrophilicity.[22]

"Grafting-From" and "Grafting-To" Approaches

-

"Grafting-From": In this method, an initiator is first immobilized on a surface. Then, 2-Bromo-6-vinylpyridine is polymerized directly from the surface, creating a dense layer of polymer brushes. This is often achieved via surface-initiated ATRP (SI-ATRP).

-

"Grafting-To": This involves pre-synthesizing poly(2-Bromo-6-vinylpyridine) with a reactive end-group, which then reacts with a complementary functional group on the surface to attach the polymer chain.

These modified surfaces can find applications in creating antimicrobial coatings (via quaternization of the pyridine nitrogen), platforms for sensors (by coordinating with specific metal ions), or as templates for the growth of inorganic materials.[2][23]

Data Summary

The properties of polymers derived from 2-Bromo-6-vinylpyridine are highly tunable based on the polymerization method and conditions.

| Property | Typical Value Range | Significance |

| Mn ( g/mol ) | 5,000 - 100,000+ | Controlled by [Monomer]/[Initiator] ratio in ATRP/RAFT. |

| PDI (Mw/Mn) | 1.1 - 1.5 | Low values (<1.5) indicate a controlled polymerization process. |

| Glass Transition (Tg) | Varies | Dependent on molecular weight and post-modification. |

| Functionality | High | Pendant bromo-pyridine units available for further reaction. |

Conclusion and Future Outlook

2-Bromo-6-vinylpyridine is a versatile and powerful building block for the materials scientist. Its unique combination of a polymerizable vinyl group, a modifiable bromo group, and a coordinating pyridine ring allows for the creation of a diverse range of functional materials with precisely controlled architectures. From well-defined polymers and complex catalytic ligands to engineered surfaces, the potential applications are vast. Future research will likely focus on exploiting these materials in areas such as smart coatings, advanced catalysis, and biomedical devices, further solidifying the importance of this strategic monomer in the field of advanced materials.

References

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

- Carter, R. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.

- Dissertation. Synthesis of 2-amino-6-bromopyridine.

- MDPI. (2018). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers.

- Google Patents. Process for making 2-bromopyridine. US4291165A.

- RSC Publishing. Reversible-addition fragmentation chain transfer (RAFT) mediated depolymerization of brush polymers.

-

Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. Available from: [Link]

-

ResearchGate. Scheme of reversible addition-fragmentation chain-transfer (RAFT) polymerization. Available from: [Link]

-

Matyjaszewski, K. (2018). Advanced Materials by Atom Transfer Radical Polymerization. Advanced Materials. Available from: [Link]

-

YouTube. (2020). Atom Transfer Radical Polymerization (ATRP) Overview. Available from: [Link]

-

YouTube. (2020). RAFT Polymerization Overview. Available from: [Link]

-

Organic Syntheses. 2-bromopyridine. Available from: [Link]

-

Wikipedia. Atom transfer radical polymerization. Available from: [Link]

-

ResearchGate. (2015). Reversible addition-fragmentation chain-transfer polymerization: Fundamentals and use in practice. Available from: [Link]

-

RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

-

ACS Publications. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ScienceDirect. Functional polymers by atom transfer radical polymerization. Available from: [Link]

-

MDPI. (2021). Special Issue: Surface Modification of Engineering and Functional Materials. Available from: [Link]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available from: [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

-

ResearchGate. (2007). Surface Modification of Polyethylene. Available from: [Link]

-

PubMed Central. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available from: [Link]

-

Semantic Scholar. (2019). Surface Modification to Improve Properties of Materials. Available from: [Link]

-

YouTube. (2021). Coupling Reactions Organic Chemistry. Available from: [Link]

-

Pipzine Chemicals. 2-Bromo-6-(Hydroxymethyl)pyridine. Available from: [Link]

-

ResearchGate. (2021). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Available from: [Link]

-

PubChem. 2-Vinylpyridine. Available from: [Link]

-

ResearchGate. (1986). Reduction of nitroaromatics with poly(vinylpyridine) complexes of palladium(II) and platinum(II). Available from: [Link]

-

Macmillan Group. (2000). Polymer Bound Catalysts. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advanced Materials by Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Reversible-addition fragmentation chain transfer (RAFT) mediated depolymerization of brush polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid | MDPI [mdpi.com]

The Strategic Role of 2-Bromo-6-vinylpyridine in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the dynamic landscape of polymer science, the quest for monomers that impart unique functionality and enable precise control over polymer architecture is paramount. Among these, 2-Bromo-6-vinylpyridine has emerged as a strategic building block, offering a versatile platform for the synthesis of advanced polymeric materials. Its unique combination of a polymerizable vinyl group and a reactive bromine substituent on the pyridine ring opens avenues for a myriad of applications, from sophisticated drug delivery systems to novel catalytic materials and functional coatings. This technical guide provides a comprehensive overview of the synthesis, polymerization, and functionalization of 2-Bromo-6-vinylpyridine, offering field-proven insights and detailed methodologies for researchers and professionals in polymer chemistry and drug development.

The Monomer: Synthesis and Characterization of 2-Bromo-6-vinylpyridine

The utility of any monomer begins with its accessible and efficient synthesis. While direct vinylation of 2,6-dibromopyridine presents a logical route to 2-Bromo-6-vinylpyridine, this section will detail a robust and widely applicable methodology involving palladium-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance.

Synthesis of the Precursor: 2,6-Dibromopyridine

A common and efficient precursor for 2-Bromo-6-vinylpyridine is 2,6-dibromopyridine. A reliable method for its synthesis involves the halogen exchange of 2,6-dichloropyridine.[1][2]

Experimental Protocol: Synthesis of 2,6-Dibromopyridine

-

To a reaction vessel equipped with a reflux condenser, add 2,6-dichloropyridine (1.0 eq).

-

Add a solution of hydrobromic acid (48%) in excess.

-

Heat the reaction mixture to reflux (typically 120-130 °C) for 24-48 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-dibromopyridine.

Vinylation of 2,6-Dibromopyridine via Palladium-Catalyzed Cross-Coupling